molecular formula C11H15NOS B11095799 4-(4-Methoxyphenyl)thiomorpholine

4-(4-Methoxyphenyl)thiomorpholine

Cat. No.: B11095799
M. Wt: 209.31 g/mol
InChI Key: FLRIAGFBHZHKLT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)thiomorpholine: 2-(4-Methoxyphenyl)thiomorpholine , is a chemical compound with the following structural formula:

C11H15NOS\text{C}_{11}\text{H}_{15}\text{NOS} C11​H15​NOS

It features a thiomorpholine ring (a saturated heterocyclic ring containing sulfur and nitrogen atoms) substituted with a 4-methoxyphenyl group. This compound exists as a white to yellow solid and has applications in various fields.

Preparation Methods

Synthetic Routes::

  • Reductive Synthesis: : One common method involves the reduction of 4-methoxybenzaldehyde anisaldehyde ) using suitable reducing agents. The reaction proceeds as follows:

    4-methoxybenzaldehyde+Reducing Agent4-(4-Methoxyphenyl)thiomorpholine\text{4-methoxybenzaldehyde} + \text{Reducing Agent} \rightarrow \text{this compound} 4-methoxybenzaldehyde+Reducing Agent→this compound

Industrial Production::
  • Information on large-scale industrial production methods for this compound is not readily available. research laboratories often synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: 4-(4-Methoxyphenyl)thiomorpholine can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Conversely, it can participate in reduction reactions, yielding reduced derivatives.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions at the sulfur atom.

    Common Reagents and Conditions:

Scientific Research Applications

4-(4-Methoxyphenyl)thiomorpholine finds applications in:

    Organic Synthesis: As a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The exact mechanism by which 4-(4-Methoxyphenyl)thiomorpholine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)thiomorpholine

InChI

InChI=1S/C11H15NOS/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3

InChI Key

FLRIAGFBHZHKLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCSCC2

Origin of Product

United States

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